molecular formula C18H24N6O B1667358 Bohemine CAS No. 189232-42-6

Bohemine

Katalognummer B1667358
CAS-Nummer: 189232-42-6
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: OPQGFIAVPSXOBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bohemine is a synthetic purine analogue . It is a cell-permeable cyclin-dependent kinase (cdk) inhibitor similar to olomoucine . The IC50 for in vitro recombinant cdk1/Cyclin B, cdk2/Cyclin E kinase assays are 1.1 μM and 0.8 μM, respectively .

Wissenschaftliche Forschungsanwendungen

Application in Cell Cycle Research

  • Summary of Application : Bohemine is a purine derivative that inhibits cyclin-dependent kinases (CDKs). It has been used to study cell cycle progression, particularly the G1 and G2 phase transitions .
  • Methods of Application : Bohemine is applied to cell cultures, where it suppresses cell growth and induces G1 and G2 phase cell cycle arrest .
  • Results or Outcomes : The application of Bohemine results in a suppression of cell growth and an induction of cell cycle arrest at the G1 and G2 phases .

Application in Hybridoma Culture

  • Summary of Application : Bohemine has been applied to cultures of mouse hybridoma cells to analyze its capacity of suppressing cell growth and maintaining or enhancing the production of monoclonal antibody .
  • Methods of Application : Bohemine is added to hybridoma cultures at concentrations in the range of 1–10 μM .
  • Results or Outcomes : The addition of Bohemine results in a short-term arrest of growth and of monoclonal antibody production. This is followed by a significant temporary increase of specific growth rate and of specific production rate .

Application in Metabolism Research

  • Summary of Application : Bohemine has been used to study its metabolism in mice. The study was conducted to characterize the clearance of a 3H-labeled, trisubstituted purine-type inhibitor, 8-[3H]bohemine .
  • Methods of Application : Bohemine was administered intravenously to mice. The metabolites were analyzed by liquid scintillation counting and by thin layer chromatography followed by autoradiography .
  • Results or Outcomes : Bohemine was rapidly and completely metabolized in vivo and disappeared from circulation during the first 60 min following intravenous administration. The metabolites were partly eliminated by the hepatobiliary tract and partly by renal excretion .

Eigenschaften

IUPAC Name

3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQGFIAVPSXOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274365
Record name bohemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bohemine

CAS RN

189232-42-6
Record name Bohemine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189232426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name bohemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloroderivative (2) (0.5 mmol) and 3 ml of 3-aminopropanol were heated for 3 hours to 160° C. (sealed ampoule). Excess of the amine was evaporated at a temperature below 70° C. and the residue was purified by column chromatography (stepwise 0; 1; 2% MEOH in CHCl3) and crystallized from diethyl ether afforded the product in 82% yield; m.p. 98-101° C.
Name
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bohemine
Reactant of Route 2
Reactant of Route 2
Bohemine
Reactant of Route 3
Reactant of Route 3
Bohemine
Reactant of Route 4
Reactant of Route 4
Bohemine
Reactant of Route 5
Reactant of Route 5
Bohemine
Reactant of Route 6
Bohemine

Citations

For This Compound
496
Citations
FI Raynaud, SR Whittaker, PM Fischer, S McClue… - Clinical cancer …, 2005 - AACR
Purpose: To investigate pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine, and CYC202 (R-…
Number of citations: 158 aacrjournals.org
Z Trávnı́ček, M Maloň, M Zatloukal, K Doležal… - Journal of inorganic …, 2003 - Elsevier
… that a manner of Bohemine coordination in the complex (1) … all Bohemine complexes in comparison with the free Bohemine … the site of protonation of Bohemine in these complexes. We …
Number of citations: 43 www.sciencedirect.com
B Liskova, L Zerzankova, O Novakova… - Chemical Research …, 2012 - ACS Publications
The cellular and molecular pharmacology of the new class of anticancer drugs, in which the CDK inhibitor bohemine and its analogues are coordinated to Pt(II) to form cisplatin …
Number of citations: 22 pubs.acs.org
Z Chmela, J Veselý, K Lemr, M Rypka, J Hanuš… - Drug metabolism and …, 2001 - ASPET
… chose bohemine to initiate an investigation into the metabolism of CDK inhibitors using an in vivo mouse model. This article describes the relatively rapid disappearance of bohemine …
Number of citations: 30 dmd.aspetjournals.org
H Kovárová, M Hajdúch, G Korinkova, P Halada… - …, 2000 - europepmc.org
The aim of this study was to use two-dimensional electrophoresis (2-DE) coupled with multivariate principal component analysis (PCA) to characterize the quantitative changes in the …
Number of citations: 58 europepmc.org
M Rypka, J Veselý, Z Chmela, D Riegrova… - Xenobiotica, 2002 - Taylor & Francis
… Bohemine was metabolized rapidly and was almost exclusively excreted in the form of … for fast bohemine clearance. The principal Phase I bohemine reaction was bohemine oxidation to …
Number of citations: 9 www.tandfonline.com
H Kovarova, P Halada, P Man… - … in cancer research …, 2002 - journals.sagepub.com
The purpose of this study was to use the proteomics approach, which is based on high resolution two-dimensional electrophoresis coupled with multivariate correspondence analysis …
Number of citations: 24 journals.sagepub.com
O Novakova, B Liskova, J Vystrcilova… - European Journal of …, 2014 - Elsevier
A substitution of the ammine ligands of cisplatin, cis-[Pt(NH 3 ) 2 Cl 2 ], for cyclin dependent kinase (CDK) inhibitor bohemine (boh), [2-(3-hydroxypropylamino)-6-benzylamino-9-…
Number of citations: 12 www.sciencedirect.com
F Franěk, M Strnad, L Havlíček, V Siglerová… - Cytotechnology, 2001 - Springer
… of micromolar concentrations of bohemine, and inhibition of … bohemine concentration. The existence of the sequence of events,from suppression to stimulation, suggests that bohemine …
Number of citations: 6 link.springer.com
H Kovářová, M Hajdúch, G Kořínková… - …, 2000 - Wiley Online Library
The aim of this study was to use two‐dimensional electrophoresis (2‐DE) coupled with multivariate principal component analysis (PCA) to characterize the quantitative changes in the …

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.